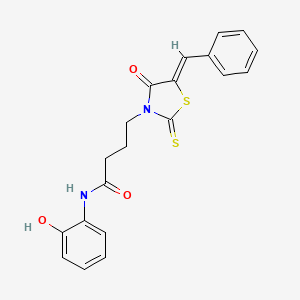

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Description

The compound (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide (CAS: 303792-66-7) is a thioxothiazolidinone derivative characterized by a benzylidene group at position 5 of the thiazolidinone ring and a 2-hydroxyphenyl-substituted butanamide chain at position 3 . Its molecular formula is C20H18N2O2S2 (molecular weight: 382.5 g/mol). The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties. Thioxothiazolidinones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory effects .

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-16-10-5-4-9-15(16)21-18(24)11-6-12-22-19(25)17(27-20(22)26)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,24)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDEYBXJWGGCT-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299862 involves multiple steps, starting with the preparation of the thioxothiazolidinone core. This core is typically synthesized through a reaction between a thioamide and a carbonyl compound under acidic conditions. The benzylidene group is then introduced through a condensation reaction with benzaldehyde .

Industrial Production Methods

Industrial production of WAY-299862 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow synthesis, which allow for efficient production and scalability .

Chemical Reactions Analysis

Types of Reactions

WAY-299862 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of WAY-299862 .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is C20H18N2O3S2, with a molecular weight of 398.5 g/mol. The compound features a thiazolidine ring, which is known for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent. The thiazolidine moiety is believed to play a crucial role in its antimicrobial action by disrupting microbial cell wall synthesis.

Case Studies

Several studies have explored the applications of this compound:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains .

Mechanism of Action

The mechanism of action of WAY-299862 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzylidene ring, the amide side chain, or the thiazolidinone core:

Physicochemical and Pharmacokinetic Properties

- Solubility and pKa : The target compound’s 2-hydroxyphenyl group enhances hydrogen-bonding capacity compared to analogs with methyl or halogen substituents. For example, (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (pKa ~9.53) has a higher basicity than the target compound, likely due to the 3-hydroxyphenyl group’s electronic effects .

- Molecular Weight and Lipophilicity : The allylidene-substituted analog (CAS: 637317-76-1) has a higher molecular weight (456.6 g/mol) and increased lipophilicity due to the bulky 2-methyl-3-phenylprop-2-enylidene group, which may reduce aqueous solubility .

Biological Activity

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a complex organic compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. This compound's structure incorporates a thiazolidinone core, a benzylidene moiety, and a hydroxyphenyl group, suggesting potential for various pharmacological applications including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C20H18N2O3S2, with a molar mass of 398.5 g/mol. It features multiple functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O3S2 |

| Molar Mass | 398.5 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Compounds with similar structures have been shown to selectively target cancer cells while sparing normal cells, indicating a favorable selectivity index. For example, a new thiazole derivative has been highlighted for its anticancer properties and ability to inhibit topoisomerase enzymes involved in DNA replication . This suggests that this compound could also exhibit similar mechanisms of action.

Anti-inflammatory Activity

Thiazolidinones are known for their anti-inflammatory effects as well. The presence of the hydroxyphenyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets. The thiazolidinone ring can undergo nucleophilic substitutions, facilitating interactions with enzymes and receptors involved in disease processes. Moreover, the presence of the benzylidene moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects intracellularly.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of thiazolidinone derivatives found that compounds with similar structural features effectively inhibited multiple bacterial strains and reduced biofilm formation significantly .

- Anticancer Properties : Research on related thiazolidinone compounds indicated promising results in vitro against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest .

- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies suggest that the compound may bind effectively to active sites of enzymes implicated in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.